Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride
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Overview
Description
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride typically involves the cyclization of amido-nitriles. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Scientific Research Applications
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which plays a crucial role in its biological activity. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-2-carboxylic acid
- 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
- 1-Methyl-1H-benzo[d]imidazole-2-yl)methanone
Uniqueness
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride, also known by its CAS number 118054-54-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities, particularly focusing on its inhibitory effects on enzymes and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N2O2 with a molecular weight of 140.14 g/mol. Its physical properties include a melting point ranging from 109°C to 110°C, indicating its stability under standard laboratory conditions .
Enzyme Inhibition
One of the most significant biological activities of this compound is its inhibitory effect on acrosin, a serine protease involved in sperm function. A study indicated that derivatives of benzimidazole, including this compound, exhibited potent acrosin inhibitory activity. The compound demonstrated an IC50 value of 6.3×10−5M, suggesting strong potential as a lead compound for developing contraceptive agents .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research has shown that compounds containing the benzimidazole moiety can act as topoisomerase inhibitors, which are crucial in cancer therapy. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has been reported to exhibit significant antitumor activity in various cancer cell lines. The structural features of these compounds contribute to their ability to bind DNA and inhibit tumor growth effectively .
Study on Acrosin Inhibition
In a comparative study of various benzimidazole derivatives, this compound was synthesized and tested for its acrosin inhibitory activity. The results indicated that this compound was more effective than several known inhibitors, highlighting its potential as a new class of contraceptive agents .
Compound | IC50 (M) |
---|---|
Control (TLCK) | 1.0 × 10^-4 |
This compound | 6.3 × 10^-5 |
Antitumor Evaluations
Further investigations into the anticancer properties of similar benzimidazole derivatives have shown promising results in inhibiting cell proliferation in various cancer types. For example, compounds derived from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate demonstrated significant cytotoxicity against human tumor cell lines such as LCLC-103H and A-427 .
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(1-methylbenzimidazol-2-yl)carbamoyl acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7(15)17-11(16)13-10-12-8-5-3-4-6-9(8)14(10)2/h3-6H,1-2H3,(H,12,13,16) |
InChI Key |
XIYIZOTUEUTOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)NC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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